molecular formula C16H9ClO4 B5758283 2-oxo-2H-chromen-4-yl 3-chlorobenzoate

2-oxo-2H-chromen-4-yl 3-chlorobenzoate

Cat. No.: B5758283
M. Wt: 300.69 g/mol
InChI Key: QGXRHHFGYTWXRR-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 3-chlorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a coumarin moiety linked to a chlorobenzoate group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to yield the desired ester product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

2-oxo-2H-chromen-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 3-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes . The compound’s ability to modulate these enzymes’ activity contributes to its biological effects, including anticancer and anti-inflammatory properties.

Comparison with Similar Compounds

2-oxo-2H-chromen-4-yl 3-chlorobenzoate can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

(2-oxochromen-4-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO4/c17-11-5-3-4-10(8-11)16(19)21-14-9-15(18)20-13-7-2-1-6-12(13)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXRHHFGYTWXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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